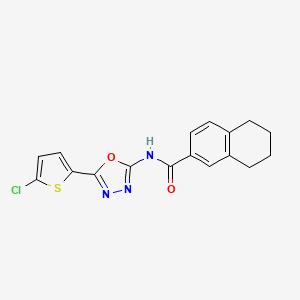

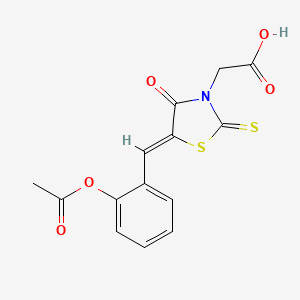

![molecular formula C8H7BrN2O B2498692 5-溴-1-甲基-1,3-二氢-2H-苯并[d]咪唑-2-酮 CAS No. 84712-08-3](/img/structure/B2498692.png)

5-溴-1-甲基-1,3-二氢-2H-苯并[d]咪唑-2-酮

描述

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a chemical compound with potential interest in various fields of chemistry due to its unique structure and properties. The compound serves as a scaffold for further chemical modifications, leading to the development of new materials and bioactive molecules.

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves various strategies, including cyclization reactions and one-pot synthesis methods. For instance, the reaction of bromosalicylaldehyde with diaminephenylene under specific conditions leads to benzimidazole derivatives through a cyclization process (Sun Ducheng, 2012). Furthermore, a one-pot synthesis approach has been introduced for 1,2-diphenyl-1H-benzo[d]imidazole derivatives, showcasing the versatility in synthesizing benzimidazole compounds (Manman Sun et al., 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the specific compound , is typically confirmed using techniques like X-ray crystallography, NMR, and IR spectroscopy. Such studies provide detailed insights into the arrangement of atoms and the overall geometry of the molecules (P. Murthy et al., 2017).

Chemical Reactions and Properties

Benzimidazole compounds, including 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, participate in various chemical reactions, leading to a wide range of derivatives with diverse properties. These reactions include N-arylation, C–H functionalization, and formation of coordination polymers, demonstrating the reactivity and functional versatility of the benzimidazole core (R. Patra et al., 2013).

Physical Properties Analysis

The physical properties of benzimidazole derivatives are influenced by their molecular structure. Studies involving spectroscopic methods and computational chemistry provide insights into the vibrational modes, electronic transitions, and other physical characteristics relevant to their application potential (H. Gökce et al., 2014).

Chemical Properties Analysis

The chemical properties of 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one and its derivatives, such as reactivity patterns, stability, and interaction with other molecules, are crucial for their application in material science and medicinal chemistry. Investigations using various analytical techniques help elucidate these properties, guiding the development of new compounds with tailored functionalities (A. Tavman, 2006).

科学研究应用

淀粉样蛋白亲和探针的结构分析和设计

在设计淀粉样蛋白亲和探针的背景下,研究了5-溴-1-甲基-1,3-二氢-2H-苯并[d]咪唑-2-酮及其异构体。通过NMR NOESY实验和单晶X射线衍射分析,阐明了这些化合物的结构。这项研究对于理解苯并咪唑类化合物的结构方面至关重要,这对于设计用于淀粉样蛋白结构的探针是至关重要的(Ribeiro Morais, Santos, Santos, & Paulo, 2012)。

抗微生物活性

一项关于合成和抗微生物活性的研究,涉及与5-溴-1-甲基-1,3-二氢-2H-苯并[d]咪唑-2-酮相关的新化合物,展示了它们在对抗细菌和真菌感染方面的潜力。这些化合物表现出与链霉素和苄青霉素等标准抗生素相当的抗菌活性,以及对氟康唑的抗真菌活性(Reddy & Reddy, 2010)。

协同聚合物的合成和应用

探索了合成和性质类似于5-溴-1-甲基-1,3-二氢-2H-苯并[d]咪唑-2-酮的化合物的协同聚合物。这些协同聚合物在材料科学中具有重要意义,因为它们在各个领域的潜在应用中包括发光和磁性(He et al., 2020)。

心力衰竭药物的开发

对与5-溴-1-甲基-1,3-二氢-2H-苯并[d]咪唑-2-酮密切相关的1,3-二氢-2H-咪唑-2-酮衍生物的研究显示出在心力衰竭药物开发方面的有希望的结果。这些药物在治疗充血性心力衰竭方面表现出潜力(Schnettler, Dage, & Grisar, 1982)。

新化合物的合成和鉴定

在另一项研究中,合成并鉴定了从5-溴-1-甲基-1,3-二氢-2H-苯并[d]咪唑-2-酮衍生的新化合物。这项研究有助于扩大苯并咪唑衍生物的库,并在化学和制药领域的各个领域中的潜在应用(Adnan, Hassan, & Thamer, 2014)。

安全和危害

未来方向

作用机制

Target of Action

It is known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one . .

属性

IUPAC Name |

6-bromo-3-methyl-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNULJBICDDCLTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

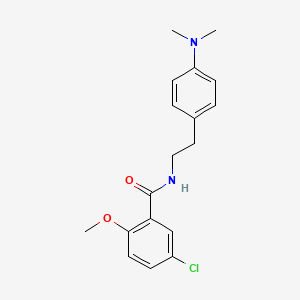

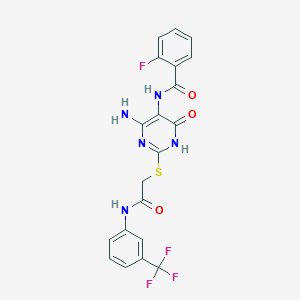

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)

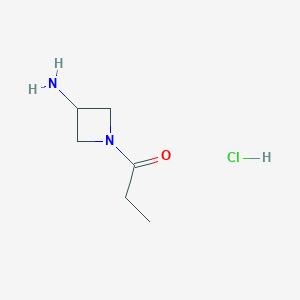

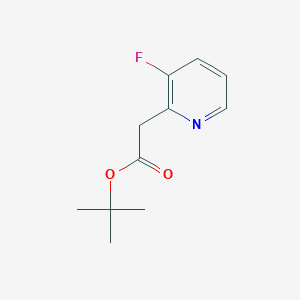

![2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2498617.png)

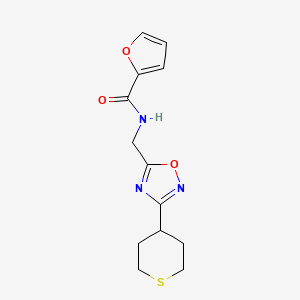

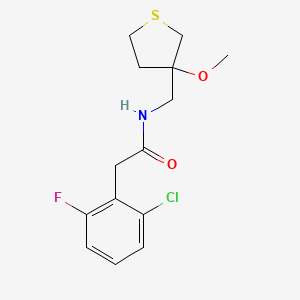

![(Z)-ethyl 1-isobutyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2498621.png)

amine](/img/structure/B2498625.png)

![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2498626.png)